molecular formula C15H25N3OS B2902085 N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3,3-dimethylbutanamide CAS No. 893927-32-7

N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3,3-dimethylbutanamide

Numéro de catalogue B2902085
Numéro CAS: 893927-32-7
Poids moléculaire: 295.45
Clé InChI: GHOFTNCNNSYXPA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3,3-dimethylbutanamide, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a critical enzyme involved in the signaling pathways of B cells and plays a vital role in immune cell development and function. Inhibition of BTK has been shown to be an effective therapeutic strategy for the treatment of various B cell malignancies and autoimmune diseases.

Mécanisme D'action

BTK is a critical enzyme involved in the signaling pathways of B cells, which play a vital role in immune cell development and function. BTK is activated upon binding to the B cell receptor, leading to downstream signaling events that promote cell survival and proliferation. Inhibition of BTK by N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3,3-dimethylbutanamide leads to the suppression of B cell receptor signaling, resulting in the inhibition of cell proliferation and survival.
Biochemical and Physiological Effects
This compound has been shown to effectively inhibit BTK activity in preclinical studies, leading to the suppression of B cell receptor signaling and subsequent inhibition of cell proliferation and survival. This compound has also been shown to induce apoptosis (programmed cell death) in B cell malignancies, further highlighting its potential as a therapeutic agent. In addition, this compound has been shown to enhance the activity of other anti-cancer agents, such as rituximab and venetoclax, in preclinical models.

Avantages Et Limitations Des Expériences En Laboratoire

N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3,3-dimethylbutanamide exhibits potent and selective inhibition of BTK, making it an attractive therapeutic candidate for the treatment of various B cell malignancies and autoimmune diseases. However, this compound has also been shown to have limitations, including poor solubility and potential toxicity issues. Further studies are needed to evaluate the safety and efficacy of this compound in clinical trials.

Orientations Futures

There are several future directions for the development of N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3,3-dimethylbutanamide as a therapeutic agent. One potential direction is the combination of this compound with other anti-cancer agents to enhance its therapeutic efficacy. Another potential direction is the evaluation of this compound in combination with immunotherapy agents, such as checkpoint inhibitors, to enhance the immune response against cancer cells. Further studies are also needed to evaluate the safety and efficacy of this compound in clinical trials and to identify potential biomarkers for patient selection.

Méthodes De Synthèse

The synthesis of N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3,3-dimethylbutanamide involves a multi-step process that includes the preparation of key intermediates, coupling reactions, and purification steps. The starting material for the synthesis is 2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazole, which is reacted with 3,3-dimethylbutanoyl chloride in the presence of a base to form the amide intermediate. This intermediate is then coupled with a pyridine derivative using a palladium-catalyzed reaction to form the final product.

Applications De Recherche Scientifique

N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3,3-dimethylbutanamide has been extensively studied for its potential therapeutic applications in the treatment of various B cell malignancies and autoimmune diseases. Preclinical studies have demonstrated that this compound exhibits potent and selective inhibition of BTK, leading to the suppression of B cell receptor signaling and subsequent inhibition of cell proliferation and survival. This compound has also been shown to enhance the activity of other anti-cancer agents, such as rituximab and venetoclax, in preclinical models.

Propriétés

IUPAC Name

N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3,3-dimethylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3OS/c1-14(2,3)7-12(19)16-13-10-8-20-9-11(10)17-18(13)15(4,5)6/h7-9H2,1-6H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHOFTNCNNSYXPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)NC1=C2CSCC2=NN1C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.